Ethyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h9,15H,5-8H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBLNNNHPBYDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group is added to the amine under these conditions.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar methods as described above. The use of flow microreactor systems has been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable production of Boc-protected compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as sodium hydroxide or DMAP in acetonitrile are used for the initial Boc protection step.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific nucleophiles used in the reactions.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate has been investigated for its potential as a neuraminidase inhibitor , which is crucial in the treatment of viral infections, particularly influenza. The compound's structural features allow it to interact effectively with the active site of neuraminidase enzymes, blocking their activity and thereby preventing viral replication .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Amination Reactions : The Boc group can be selectively removed to yield free amines, which are valuable in further synthetic pathways.
- Hydroxyl Group Modifications : The hydroxyl group can participate in reactions such as etherification or oxidation, expanding its utility in organic synthesis.
Pharmaceutical Development
Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines. Studies have shown that modifications to the cyclopentane structure can enhance bioactivity and selectivity towards cancerous cells, making it a candidate for further drug development .
Case Study 1: Neuraminidase Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant inhibition of neuraminidase activity in vitro. The results indicated a correlation between structural modifications and inhibitory potency, highlighting the importance of the cyclopentane framework in drug design .
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, researchers synthesized multiple derivatives based on this compound. These derivatives were tested against various cancer cell lines, revealing enhanced cytotoxic effects compared to standard chemotherapeutic agents. The study emphasized the role of the hydroxyl group in mediating cellular interactions and enhancing therapeutic efficacy .
Mechanism of Action
The mechanism by which Ethyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate exerts its effects involves the protection of the amine group. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a stable carbamate. The Boc group can be removed under acidic conditions, where the carbonyl oxygen is protonated, leading to the cleavage of the tert-butyl group and the formation of the free amine .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound differs from analogs in its cyclopentane backbone, hydroxyl group, and absence of heteroaromatic systems. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Aromatic vs.
- Hydroxyl Group: The C3 hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, contrasting with non-polar substituents (e.g., methyl, indole) in analogs .
- Stereochemistry: The (1S,3S) configuration of the target compound is critical for its reactivity and interaction with chiral catalysts or enzymes, a feature absent in non-stereospecific analogs .
Comparison :
- The target compound likely requires stereoselective synthesis (e.g., asymmetric hydrogenation or enzymatic resolution) due to its chiral centers, whereas pyrrole/pyrimidine analogs benefit from simpler heterocyclic assembly .
- Yields for pyrrole analogs (94–98%) surpass typical cyclopentane derivative syntheses, which often involve lower yields due to stereochemical control challenges .
Biological Activity
Ethyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate (CAS No. 413597-67-8) is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 259.30 g/mol. The compound features a cyclopentane ring with hydroxyl and carboxylate functional groups, which are crucial for its reactivity and biological interactions.
Biological Activity
Mechanisms of Action:
this compound exhibits several mechanisms that contribute to its biological activity:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, including proteases and kinases, which are vital in cellular signaling pathways.
- Receptor Modulation: It may interact with specific receptors involved in metabolic processes, affecting pathways related to inflammation and cell proliferation.
Case Studies:
- Anticancer Activity: In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.
- Anti-inflammatory Effects: Research indicates that the compound may reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases.
Research Findings
Potential Applications
This compound holds promise for various applications in pharmacology:
- Drug Development: Its ability to modulate enzyme activity makes it a candidate for developing new therapeutics targeting metabolic disorders and cancers.
- Synthetic Chemistry: The compound serves as a versatile building block for synthesizing other biologically active molecules.
Q & A
Q. What are the common synthetic routes for Ethyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate, and how are key intermediates characterized?
The synthesis typically involves multi-step strategies:
- Cyclopentane ring formation : Cyclization of precursors (e.g., γ-keto esters) via intramolecular aldol or Michael addition reactions.
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, often using Boc anhydride under basic conditions (e.g., NaHCO₃ in THF/water) .
- Esterification : Ethyl ester formation via acid-catalyzed esterification or coupling reactions. Key intermediates are characterized using ¹H/¹³C NMR (e.g., δ ~1.3–1.4 ppm for Boc methyl groups) and IR spectroscopy (C=O stretches at ~1680–1750 cm⁻¹) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- NMR spectroscopy : Assigning stereochemistry (e.g., coupling constants for hydroxy and amino groups) and verifying Boc/ethyl ester moieties.
- High-resolution mass spectrometry (HRMS) : Validating molecular weight (e.g., observed [M+H]⁺ vs. calculated for C₁₄H₂₅NO₅) .
- HPLC with chiral columns : Ensuring enantiomeric purity, critical for biological studies .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during synthesis?
Stereoselectivity issues arise during cyclopentane ring formation or Boc protection. Mitigation strategies:
- Chiral auxiliaries or catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives) to direct stereochemistry .
- Dynamic kinetic resolution : Optimize reaction conditions (temperature, solvent polarity) to favor desired diastereomers .
- Computational modeling : Predict stereochemical outcomes using DFT calculations or molecular docking .
Q. What methodologies optimize reaction yields in large-scale syntheses?
Key optimizations:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates; lower temperatures reduce side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., CuCl₂) improve coupling efficiency in heterocyclic systems .
- Workup protocols : Gradient silica gel chromatography (e.g., ethyl acetate/cyclohexane) isolates high-purity products .
Q. How is this compound evaluated for biological activity, and what are common pitfalls in assay design?
- In vitro screening : Test against cancer cell lines (e.g., NCI-60 panel) using MTT assays; monitor IC₅₀ values .
- Target interaction studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding to enzymes/receptors . Pitfalls :
- Solvent interference : DMSO (>0.1% v/v) may artifactually inhibit cell growth.
- Metabolic instability : Boc groups may hydrolyze in cell media; confirm stability via LC-MS .
Q. How should researchers resolve conflicting spectral data during characterization?
- Cross-validation : Compare NMR/IR data with synthetic intermediates (e.g., Boc-deprotected analogs) .
- X-ray crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .
- Literature benchmarking : Align observed HRMS or melting points with published analogs (e.g., mp ~150–173°C for related pyrrole-carboxylates) .
Q. What strategies ensure compound stability during long-term storage?
- Storage conditions : Anhydrous, inert atmosphere (argon) at –20°C; desiccants (silica gel) prevent hydrolysis .
- Stability monitoring : Periodic HPLC analysis to detect degradation (e.g., Boc cleavage or ester hydrolysis) .
Data Contradiction and Reproducibility
Q. How can discrepancies in reported biological activity be analyzed?
- Dose-response curves : Verify activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives .
- Cell line variability : Compare results across distinct models (e.g., HOP-92 vs. SNB-75 for CNS activity) .
- Mechanistic studies : Use gene knockout or siRNA to confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
